![molecular formula C17H16N8O B2466195 N-(3-([1,2,4]triazolo[1,5-a]pirimidin-6-il)propil)-2-fenil-2H-1,2,3-triazol-4-carboxamida CAS No. 2034524-75-7](/img/structure/B2466195.png)
N-(3-([1,2,4]triazolo[1,5-a]pirimidin-6-il)propil)-2-fenil-2H-1,2,3-triazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N8O and its molecular weight is 348.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- También se observó actividad inhibitoria enzimática contra CDK2/ciclina A2 para los compuestos antiproliferativos más potentes .
- Investigar la interacción de este compuesto con FABPs podría proporcionar información sobre su papel en el metabolismo lipídico y las enfermedades relacionadas .
- Estas transformaciones ofrecen una ruta conveniente hacia varios heterociclos que contienen nitrógeno, que tienen diversas aplicaciones en química medicinal y ciencia de materiales .
- Se ha destacado su potencial como materiales energéticos, lo que los convierte en candidatos interesantes para futuras investigaciones .
Inhibición de CDK2 para el Tratamiento del Cáncer
Modulación de la Proteína de Unión a Ácidos Grasos (FABP)
Síntesis de Heterociclos que Contienen Nitrógeno
Materiales Energéticos
Actividad Antibacteriana
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration . This disruption can lead to the induction of apoptosis within cells, particularly in cancerous cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Actividad Biológica
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring system that is known for its versatility in drug design, particularly in the development of agents with anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted that derivatives of triazoles demonstrated potent activity against human cancer cell lines with varying degrees of selectivity towards tumor cells over normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have been reported to possess broad-spectrum activity against bacteria and fungi. In vitro studies have shown that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibits significant inhibitory effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- AXL Receptor Tyrosine Kinase Inhibition : The compound has been identified as an inhibitor of AXL receptor tyrosine kinase, which plays a crucial role in cancer progression and metastasis .
- DNA Interaction : Triazole derivatives have been shown to intercalate with DNA, leading to disruption of replication and transcription processes in cancer cells .
Case Study 1: Anticancer Efficacy
In a recent study involving various triazole derivatives including N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer)
- Results : The compound exhibited IC50 values in the low micromolar range (10–20 µM), indicating potent anticancer activity .
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of this triazole derivative against clinical isolates:
- Pathogens Tested : E. coli, Klebsiella pneumoniae
- Results : The compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL against these pathogens .
Comparative Analysis
To provide a clearer understanding of the biological activities associated with this compound compared to other triazole derivatives:
Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
N-(3-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-pheny... | 10–20 | 8–16 |
Triazole Derivative A | 15–25 | 16–32 |
Triazole Derivative B | 12–18 | 4–8 |
Propiedades
IUPAC Name |
2-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c26-16(15-10-21-25(23-15)14-6-2-1-3-7-14)18-8-4-5-13-9-19-17-20-12-22-24(17)11-13/h1-3,6-7,9-12H,4-5,8H2,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGPNOCSBSIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.